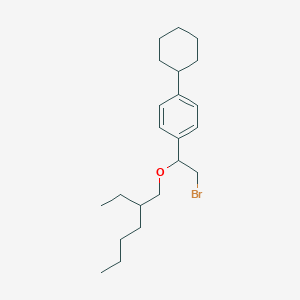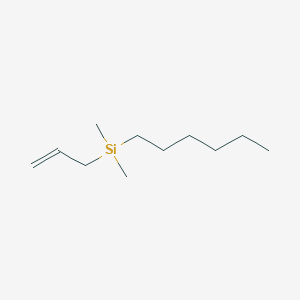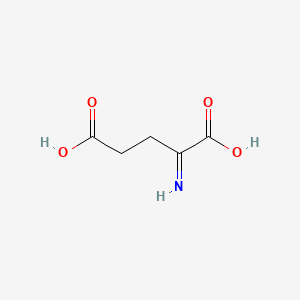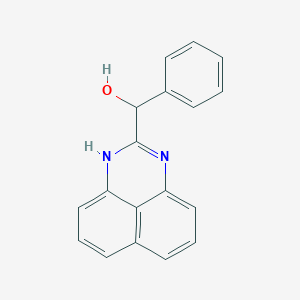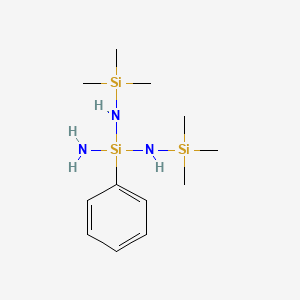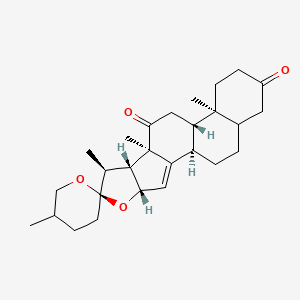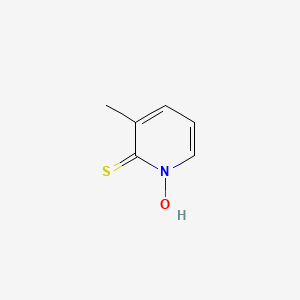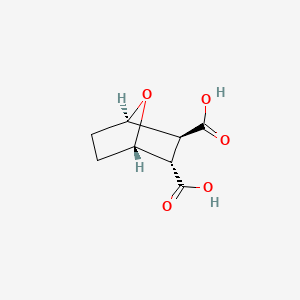![molecular formula C7H15N2O7P B14710742 [{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid CAS No. 13818-23-0](/img/structure/B14710742.png)
[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxyl, phosphonomethyl, and amino groups. These functional groups contribute to its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by carboxylation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield and minimize by-products. The process may include steps such as crystallization, filtration, and drying to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, where other chemical groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving complexation and catalysis.
Biology: The compound can act as a chelating agent, binding to metal ions and facilitating studies on metal ion interactions in biological systems.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials, where its unique functional groups contribute to the desired properties of the final products.
Mecanismo De Acción
The mechanism of action of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid involves its ability to interact with various molecular targets through its functional groups. The carboxyl and phosphonomethyl groups can form strong bonds with metal ions, while the amino groups can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and processes, making it valuable in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
N-(phosphonomethyl)glycine: Known for its use as a herbicide, this compound shares the phosphonomethyl group but has a simpler structure.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent, EDTA has multiple carboxyl and amino groups, making it effective in binding metal ions.
Uniqueness
What sets 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid apart is its combination of carboxyl, phosphonomethyl, and amino groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
Propiedades
Número CAS |
13818-23-0 |
|---|---|
Fórmula molecular |
C7H15N2O7P |
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C7H15N2O7P/c10-6(11)3-8-1-2-9(4-7(12)13)5-17(14,15)16/h8H,1-5H2,(H,10,11)(H,12,13)(H2,14,15,16) |
Clave InChI |
KNPKPMPHYLXHBW-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CP(=O)(O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


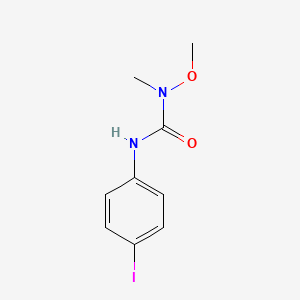


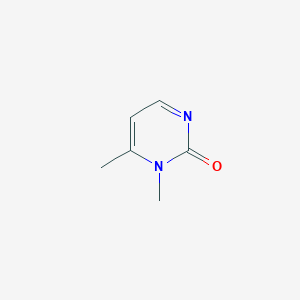
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
